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molecular formula Na2SO3<br>Na2O3S B128036 Sodium sulfite CAS No. 7757-83-7

Sodium sulfite

Cat. No. B128036
M. Wt: 126.05 g/mol
InChI Key: GEHJYWRUCIMESM-UHFFFAOYSA-L
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Patent
US05621139

Procedure details

An aqueous solution of sodium sulfite and bisulfite was prepared by mixing 38.8 lbs of sodium metabisulfite and 17.0 lbs of sodium sulfite with 88.2 lbs of water. The salt solution was metered into the recycle loop at a rate of 7.6 lbs per hour. Simultaneously a glyceryl epoxide wherein R is normal alkyl of 12 to 15 carbon atoms, R' is hydrogen and n is average value of 1 according to Formula 1 was metered into the recycle loop at a rate of 10.0 lbs/hour. The recycle loops residence time was thirty minutes. At steady state, the temperature maintained in the recycle loop was 160° C. and the pressure was 100 psig. The residence times were varied in sequential runs by increasing the metering rates of the reactants proportionately to achieve residence times of 15, 10 and 5 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
glyceryl epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
normal alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1](S([O-])=O)([O-:4])(=[O:3])=[O:2].[Na+:8].[Na+].[S:10]([O-:13])([O-:12])=[O:11].[Na+].[Na+].[H][H]>O>[S:1]([O-:4])([O-:3])=[O:2].[Na+:8].[Na+:8].[S:10](=[O:11])([OH:13])[O-:12] |f:0.1.2,3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
glyceryl epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
normal alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
15
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
At steady state, the temperature maintained in the recycle loop
CUSTOM
Type
CUSTOM
Details
was 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
by increasing the metering rates of the reactants proportionately

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
S([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05621139

Procedure details

An aqueous solution of sodium sulfite and bisulfite was prepared by mixing 38.8 lbs of sodium metabisulfite and 17.0 lbs of sodium sulfite with 88.2 lbs of water. The salt solution was metered into the recycle loop at a rate of 7.6 lbs per hour. Simultaneously a glyceryl epoxide wherein R is normal alkyl of 12 to 15 carbon atoms, R' is hydrogen and n is average value of 1 according to Formula 1 was metered into the recycle loop at a rate of 10.0 lbs/hour. The recycle loops residence time was thirty minutes. At steady state, the temperature maintained in the recycle loop was 160° C. and the pressure was 100 psig. The residence times were varied in sequential runs by increasing the metering rates of the reactants proportionately to achieve residence times of 15, 10 and 5 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
glyceryl epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
normal alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[S:1](S([O-])=O)([O-:4])(=[O:3])=[O:2].[Na+:8].[Na+].[S:10]([O-:13])([O-:12])=[O:11].[Na+].[Na+].[H][H]>O>[S:1]([O-:4])([O-:3])=[O:2].[Na+:8].[Na+:8].[S:10](=[O:11])([OH:13])[O-:12] |f:0.1.2,3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
glyceryl epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
normal alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
12
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
15
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
At steady state, the temperature maintained in the recycle loop
CUSTOM
Type
CUSTOM
Details
was 160° C.
TEMPERATURE
Type
TEMPERATURE
Details
by increasing the metering rates of the reactants proportionately

Outcomes

Product
Name
Type
product
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Type
product
Smiles
S([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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